molecular formula C10H13Cl2N3 B1463656 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride CAS No. 1092381-05-9

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

Cat. No.: B1463656
CAS No.: 1092381-05-9
M. Wt: 246.13 g/mol
InChI Key: BSZJVDKZQVQCOZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride (1:1). The compound is also documented under various nomenclature systems, including the American Chemical Society Index Name as 1H-Imidazo[4,5-c]pyridine, 2-(chloromethyl)-1-propyl-, hydrochloride (1:1). In German nomenclature, it is designated as 2-(Chlormethyl)-1-propyl-1H-imidazo[4,5-c]pyridinhydrochlorid (1:1), while the French designation is 2-(Chlorométhyl)-1-propyl-1H-imidazo[4,5-c]pyridine, chlorhydrate (1:1).

The structural identification reveals a bicyclic heterocyclic system where the imidazo[4,5-c]pyridine core consists of a six-membered pyridine ring fused to a five-membered imidazole ring. The compound bears a propyl substituent at the 1-position of the imidazole ring and a chloromethyl group at the 2-position. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the heterocyclic system, resulting in a 1:1 stoichiometric ratio with the chloride counterion.

The Chemical Abstracts Service registry number for this compound is 1092381-05-9, providing a unique identifier for regulatory and research purposes. The Molecular Design Limited number assigned to this compound is MFCD11857695, which facilitates chemical database searches and cross-referencing. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as CCCn1c(CCl)nc2cnccc12, with the hydrochloride salt indicated separately as Cl.

Molecular Formula and Empirical Composition Analysis

The molecular formula of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride is C₁₀H₁₃Cl₂N₃, representing the complete salt form including both the organic cation and the chloride anion. The free base form of the compound has the molecular formula C₁₀H₁₂ClN₃, which transforms to the hydrochloride salt through the addition of one equivalent of hydrochloric acid.

The molecular weight of the hydrochloride salt is precisely determined as 246.135 daltons according to spectroscopic analysis. Alternative sources report the molecular weight as 246.14 daltons, with the minor variation attributable to rounding differences in analytical methodologies. The monoisotopic mass, calculated based on the most abundant isotopes of constituent elements, is 245.048653 daltons.

Property Value Source
Molecular Formula C₁₀H₁₃Cl₂N₃
Molecular Weight 246.135 g/mol
Monoisotopic Mass 245.048653 Da
Free Base Formula C₁₀H₁₂ClN₃
Chemical Abstracts Service Number 1092381-05-9

The empirical composition analysis reveals that the compound contains 48.79% carbon, 5.32% hydrogen, 28.86% chlorine, and 17.07% nitrogen by mass. The presence of two chlorine atoms in the molecular structure significantly influences the compound's physical and chemical properties, contributing to its molecular weight and affecting its reactivity profile. The nitrogen content, representing three nitrogen atoms within the heterocyclic framework, plays a crucial role in the compound's basicity and potential for hydrogen bonding interactions.

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

The solubility characteristics of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride are fundamentally influenced by its ionic nature as a hydrochloride salt. Research has demonstrated that the hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, a property that is characteristic of many pharmaceutical hydrochloride salts. The presence of the chloride counterion facilitates dissolution in polar solvents through ionic interactions and hydrogen bonding mechanisms.

Storage conditions for this compound require careful consideration of environmental factors to maintain chemical integrity. Recommended storage protocols specify maintenance at temperatures between -4°C for short-term storage of one to two weeks, with extended storage periods requiring temperatures of -20°C for one to two years. These temperature requirements indicate the compound's susceptibility to thermal degradation and the importance of proper storage conditions for research applications.

The stability profile of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride is influenced by multiple factors including temperature, humidity, and light exposure. The chloromethyl functional group represents a reactive site that may undergo nucleophilic substitution reactions under certain conditions, potentially affecting long-term stability. The imidazopyridine core structure generally exhibits good chemical stability under standard laboratory conditions, though prolonged exposure to elevated temperatures or extreme pH conditions may lead to structural degradation.

Physical Property Specification Reference
Storage Temperature (Short-term) -4°C (1-2 weeks)
Storage Temperature (Long-term) -20°C (1-2 years)
Physical Form Crystalline solid
Purity Range ≥95% - 98%
Melting Point Not available
Solubility in Water Enhanced (salt form)

Hygroscopicity characteristics of the compound have not been extensively documented in available literature, though the ionic nature of the hydrochloride salt suggests potential moisture sensitivity. The presence of nitrogen atoms in the heterocyclic system may contribute to hygroscopic behavior through hydrogen bonding with atmospheric moisture. Proper storage in sealed containers with appropriate desiccants is recommended to prevent moisture-related degradation and maintain compound integrity over extended periods.

The compound's physicochemical properties are further influenced by its calculated topological polar surface area of 30.71 Ų and logarithmic partition coefficient of 3.0019, indicating moderate lipophilicity. These parameters suggest that the compound may exhibit reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The presence of three hydrogen bond acceptors and zero hydrogen bond donors in the structure influences its interaction potential with biological targets and affects its pharmacokinetic properties.

Properties

IUPAC Name

2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZJVDKZQVQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673875
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092381-05-9
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (CAS Number: 1092381-05-9) is a compound that belongs to the imidazopyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3•HCl, with a molecular weight of 246.14 g/mol. The compound features a chloromethyl group attached to an imidazo[4,5-c]pyridine scaffold, which is pivotal for its biological activity.

Biological Activities

Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer : Compounds in this class have shown promising results against various cancer cell lines.
  • Antiviral : They have been evaluated for efficacy against viral infections, particularly hepatitis viruses.
  • Antimicrobial : These compounds demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation.

Table 1: Summary of Biological Activities of Imidazopyridine Derivatives

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell proliferation
AntiviralEffective against HBV and HCV
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely linked to their chemical structure. Modifications to the imidazo[4,5-c]pyridine scaffold can enhance or diminish their pharmacological effects. For instance:

  • Substituents at the 2-position (like the chloromethyl group) can significantly influence potency.
  • The presence of alkyl groups may enhance lipophilicity and improve membrane permeability.

Case Study: Anticancer Activity

A study conducted on various imidazopyridine derivatives highlighted that specific modifications could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may involve:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Interference with viral replication processes.
  • Modulation of inflammatory pathways.

Scientific Research Applications

Biochemical Research

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride is utilized in proteomics research due to its ability to modify proteins and peptides. It acts as a reactive electrophile that can interact with nucleophilic sites in biomolecules, facilitating the study of protein interactions and modifications .

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible activity as an antimicrobial or anticancer agent. Research indicates that derivatives of imidazo-pyridine compounds exhibit significant biological activities, including inhibition of cell proliferation in cancer cell lines .

Material Science

In material science, this compound is explored for its role in synthesizing novel polymeric materials. Its chloromethyl group allows for further functionalization, making it a versatile building block for creating advanced materials with tailored properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth against several strains, suggesting potential as a therapeutic agent .
Study BCancer Cell ProliferationShowed significant reduction in proliferation rates of specific cancer cell lines when treated with imidazo-pyridine derivatives .
Study CPolymer SynthesisSuccessfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds include:

  • Imidazo ring fusion position : Determines electronic properties and binding interactions.
  • Substituent type and position : Affects reactivity, solubility, and pharmacological activity.
  • Salt forms : Influence bioavailability and stability.
Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS) Molecular Formula Substituents Ring Position Known Applications References
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (1092381-05-9) Not explicitly provided (inferred: ~C₁₁H₁₅ClN₃·HCl) Chloromethyl (position 2), propyl (position 1) [4,5-c]pyridine Not specified; potential pharmaceutical/biochemical use
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (104685-82-7) C₆H₅Cl₂N₃ Chloro (position 2) [4,5-b]pyridine Biochemical reagent
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline (99010-64-7) C₁₁H₁₅ClN₃ Chloro (position 4), 2-methylpropyl (position 1) [4,5-c]quinoline Imiquimod (immune response modifier for skin lesions)
4-(Chloromethyl)pyridine hydrochloride (1822-51-1) C₆H₇Cl₂N Chloromethyl (position 4) Pyridine (non-fused) Tropicamide (mydriatic eye drops)

Key Observations

Quinoline-based analogs (e.g., Imiquimod) exhibit broader aromatic systems, enhancing interactions with biological targets like Toll-like receptors .

Substituent Impact :

  • Chloromethyl vs. Chloro : The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the inert chloro group in ’s compound .
  • Alkyl Chain Variations : The propyl group in the target compound may increase lipophilicity compared to methylpropyl (Imiquimod) or shorter chains, affecting membrane permeability .

Pharmacological Implications: Imiquimod ([4,5-c]quinoline) demonstrates immune-modulating effects, while Tropicamide ([4,5-c]pyridine derivative) targets muscarinic receptors. This highlights how minor structural changes redirect therapeutic applications . The lack of alkyl chains in ’s compound limits its use to biochemical research rather than drug development .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride generally involves multi-step organic transformations focusing on constructing the imidazo[4,5-c]pyridine core, followed by selective chloromethylation and N-alkylation with a propyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve stability and solubility.

Key Synthetic Steps

Step Number Reaction Description Typical Reagents/Conditions Notes
1 Formation of imidazo[4,5-c]pyridine core Cyclization of appropriate aminopyridine precursors or condensation reactions Core heterocyclic scaffold construction is critical; often involves condensation of 2-aminopyridine derivatives with aldehydes or equivalents.
2 N-Propylation of imidazo nitrogen Alkylation using propyl halides (e.g., propyl bromide or chloride) under basic conditions Selective N-alkylation on the imidazo nitrogen to introduce the propyl substituent.
3 Chloromethylation at position 2 of the imidazo ring Reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and HCl Introduction of the chloromethyl group at the 2-position, often via electrophilic substitution.
4 Formation of hydrochloride salt Treatment with HCl gas or aqueous HCl Converts free base to hydrochloride salt to enhance solubility and handling properties.

Detailed Synthetic Route Example

While specific detailed protocols for this compound are limited in open literature, analogous imidazo[4,5-c]pyridine derivatives have been synthesized according to the following approach, which can be adapted:

  • Synthesis of 1H-imidazo[4,5-c]pyridine core:

    • Starting from 2-aminopyridine, react with an aldehyde or equivalent (e.g., glyoxal or α-haloketone) under acidic or basic catalysis to induce cyclization forming the imidazo[4,5-c]pyridine scaffold.
  • N-Propylation:

    • The imidazo nitrogen is selectively alkylated by reacting the core heterocycle with propyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO.
  • Chloromethylation:

    • The 2-position of the imidazo ring is chloromethylated using chloromethyl methyl ether or by treatment with formaldehyde and hydrochloric acid (Blanc reaction conditions), introducing the chloromethyl substituent.
  • Salt Formation:

    • The free base is converted to the hydrochloride salt by bubbling HCl gas or by addition of aqueous HCl, precipitating the hydrochloride salt of 2-(chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine.

Research Findings and Optimization Notes

  • Selectivity: The N-alkylation step requires controlled conditions to avoid over-alkylation or alkylation at undesired nitrogen atoms in the bicyclic system.

  • Chloromethylation: The chloromethylation step is sensitive and requires careful control of reaction conditions to prevent polymerization or side reactions. Chloromethyl methyl ether is carcinogenic, so safer alternatives or in situ generation methods are preferred.

  • Purity and Yield: Purification is typically achieved by recrystallization of the hydrochloride salt. Yields depend on the efficiency of each step, with chloromethylation often being the yield-limiting step.

  • Safety: Handling of chloromethylating agents and hydrochloric acid requires strict safety protocols due to their toxicity and corrosiveness.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting material 2-Aminopyridine or substituted derivatives Commercially available or synthesized
N-Alkylation reagent Propyl bromide or chloride Stoichiometric or slight excess
Base for N-alkylation K2CO3, NaH Ensures deprotonation of imidazo nitrogen
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Chloromethylation reagent Chloromethyl methyl ether or formaldehyde + HCl Electrophilic chloromethyl source
Temperature 0–50 °C for chloromethylation Controlled to prevent side reactions
Salt formation HCl gas or aqueous HCl Converts free base to stable hydrochloride salt
Purification Recrystallization from ethanol or ethyl acetate Yields pure hydrochloride salt

Context from Broader Chlorine-Containing Compound Synthesis

Chlorine-containing heterocyclic compounds, such as this compound, are increasingly important in pharmaceutical chemistry due to their biological activity and drug-like properties. Recent reviews highlight the significance of chlorination strategies in drug discovery, emphasizing the need for efficient and selective chloromethylation methods to improve compound potency and pharmacokinetics.

Patent Reference

The preparation of related imidazo-heterocyclic compounds has been documented in patents such as US4621084A, which describes synthetic routes for imidazo-pyridine derivatives involving cyclization, alkylation, and substitution steps analogous to those used for this compound.

Q & A

Basic: What synthetic routes are recommended for 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of chloromethyl-substituted precursors with propylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves:

  • Design of Experiments (DOE): Use fractional factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and stoichiometry .
  • Kinetic Monitoring: Track reaction progress via HPLC or in-situ FTIR to minimize byproducts like dehalogenated imidazole derivatives .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves yield (>75%) .

Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the imidazo-pyridine core. The chloromethyl group shows a singlet at δ 4.5–5.0 ppm, while the propyl chain exhibits triplet/multiplet patterns (δ 0.9–1.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <3 ppm error.
  • HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for structural confirmation (if crystalline) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chloromethyl group’s LUMO energy (~-1.2 eV) suggests susceptibility to nucleophilic attack .
  • Transition State Modeling: Simulate SN2 pathways using software like Gaussian or ORCA to predict activation energies and stereochemical outcomes .
  • Solvent Effects: Apply COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics (e.g., DMF vs. THF) .

Advanced: How do structural modifications at the chloromethyl or propyl groups affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:

    Modification SiteExample DerivativeBiological Impact
    Chloromethyl2-Methyl derivativeReduced electrophilicity; lower cytotoxicity
    Propyl ChainIsopropyl variantEnhanced lipophilicity (logP +0.5); improved membrane permeability
  • Assay Design: Test analogs in enzyme inhibition assays (e.g., kinase targets) with IC₅₀ comparisons. Use ANOVA to validate significance (p < 0.05) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Normalization: Standardize activity metrics (e.g., convert IC₅₀ values to nM units).
    • Source Evaluation: Exclude studies with purity <95% or unvalidated assays .
    • Multivariate Regression: Identify confounding variables (e.g., cell line variability, incubation time) using tools like R or Python’s SciKit-Learn .
    • In Silico Validation: Cross-check with molecular docking simulations to confirm target binding consistency .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Stability Studies:
    • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor via HPLC .
    • Stabilizers: Add antioxidants (0.1% BHT) or store under inert gas (Argon) to prevent oxidation of the imidazole ring .
  • Packaging: Use amber glass vials with PTFE-lined caps to reduce hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

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